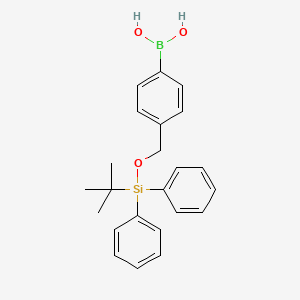
(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl(diphenyl)silyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid typically involves the protection of phenol with a tert-butyl(diphenyl)silyl group, followed by the introduction of a boronic acid moiety. One common method includes the reaction of 4-hydroxybenzyl alcohol with tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole to form the silyl-protected intermediate. This intermediate is then subjected to lithiation using n-butyllithium, followed by the addition of trimethyl borate to introduce the boronic acid group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The silyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Deprotected phenols or other functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid is widely used as a reagent for Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex biaryl structures. It is also utilized in the synthesis of pharmaceuticals and natural products.
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the development of enzyme inhibitors and sensors for detecting biomolecules such as sugars and amino acids.
Medicine: In medicinal chemistry, this compound is explored for its potential in drug discovery, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: The compound finds applications in the production of advanced materials, including polymers and electronic devices, due to its ability to form stable carbon-carbon bonds and its compatibility with various functional groups.
Mecanismo De Acción
The mechanism of action of (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid primarily involves its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid group interacts with the active site of the enzyme, inhibiting its activity. The silyl protecting group provides stability and selectivity, allowing the compound to target specific molecular pathways.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the silyl protecting group, making it less stable and selective.
4-(Hydroxymethyl)phenylboronic Acid: Similar structure but without the silyl group, leading to different reactivity and stability.
tert-Butyl(diphenyl)silyl Chloride: Used as a protecting group in various synthetic applications but lacks the boronic acid functionality.
Uniqueness: (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid stands out due to its combination of a boronic acid group and a silyl protecting group. This unique structure provides enhanced stability, selectivity, and versatility in various chemical reactions and applications, making it a valuable tool in both academic and industrial research.
Propiedades
Número CAS |
148289-82-1 |
|---|---|
Fórmula molecular |
C23H27BO3Si |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]boronic acid |
InChI |
InChI=1S/C23H27BO3Si/c1-23(2,3)28(21-10-6-4-7-11-21,22-12-8-5-9-13-22)27-18-19-14-16-20(17-15-19)24(25)26/h4-17,25-26H,18H2,1-3H3 |
Clave InChI |
GGCMREPVDKZMLH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















